3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid
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Overview
Description
3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid is a compound that features a trifluoromethyl group and a diazirine ring. The presence of these functional groups makes it a valuable molecule in various fields of scientific research, particularly in photochemistry and bioconjugation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid typically involves multiple steps. One common method starts with the preparation of the diazirine ring, which is then attached to a phenyl group. The trifluoromethyl group is introduced through a trifluoromethylation reaction. The final step involves the formation of the propenoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid has numerous applications in scientific research:
Chemistry: It is used as a photoreactive cross-linker in the study of molecular interactions and reaction mechanisms.
Biology: The compound is employed in photoaffinity labeling to identify and study protein-ligand interactions.
Industry: The compound is used in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of 3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid involves the activation of the diazirine ring upon exposure to UV light. This activation leads to the formation of a highly reactive carbene intermediate, which can then interact with nearby molecules. The trifluoromethyl group enhances the stability and reactivity of the carbene, making it a powerful tool for studying molecular interactions and pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Alcohol
- 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid
- 3-(Trifluoromethyl)phenylacetic acid methyl ester
Uniqueness
Compared to similar compounds, 3-[4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl]-2E-propenoic acid is unique due to its combination of a trifluoromethyl group, a diazirine ring, and a propenoic acid moiety. This unique structure provides enhanced reactivity and stability, making it particularly useful in photochemistry and bioconjugation applications .
Properties
Molecular Formula |
C11H7F3N2O2 |
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Molecular Weight |
256.18 g/mol |
IUPAC Name |
3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-6H,(H,17,18) |
InChI Key |
GFAOXIACRCKNLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
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